Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate
Description
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate is a substituted prop-2-enoate ester featuring a 4-bromophenyl group linked via a methylideneaminooxy moiety. This compound is structurally characterized by:
- A methyl ester group at the prop-2-enoate terminus.
- A 4-bromophenyl substituent contributing steric bulk and electronic effects.
The bromophenyl group enhances hydrophobicity and may influence reactivity in nucleophilic or electrophilic substitutions. The conjugated enoate system likely contributes to UV-Vis activity and intramolecular charge transfer properties.
Properties
CAS No. |
1461727-01-4 |
|---|---|
Molecular Formula |
C11H11BrN2O3 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 3-[[amino-(4-bromophenyl)methylidene]amino]oxyprop-2-enoate |
InChI |
InChI=1S/C11H11BrN2O3/c1-16-10(15)6-7-17-14-11(13)8-2-4-9(12)5-3-8/h2-7H,1H3,(H2,13,14) |
InChI Key |
SNCNDOBWQGNBJM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate typically involves the reaction of 4-bromoaniline with methoxycinnamaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with methyl acrylate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxycinnamaldehyde moiety may also play a role in modulating biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Prop-2-enoate Derivatives
Key Observations :
- The bromophenyl group is a common motif across all compounds, contributing to halogen bonding and steric effects.
- Amino and oxy groups in the target compound contrast with sulfonamido (in ) or tertiary amine (in ) functionalities, altering hydrogen-bonding capacity and acidity.
- Conjugated systems (e.g., enoate, nicotinate) in and the target compound may enable fluorescence or charge-transfer interactions.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
Table 3: Reactivity Profiles
Key Observations :
- The target compound’s methylideneaminooxy bridge may facilitate tautomerism, analogous to Etter’s hydrogen-bonding patterns .
- Nucleophilic additions at the α,β-unsaturated carbonyl (observed in ) are likely applicable to the target compound.
Biological Activity
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate, also known by its CAS number 1461727-01-4, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure with multiple functional groups, including an amino group and a bromophenyl moiety. Its synthesis typically involves several steps, including the formation of intermediates through reactions such as esterification and condensation. The general synthetic route can be summarized as follows:
- Preparation of 3-(4-bromophenyl)prop-2-enoic acid : This serves as the starting material.
- Esterification : The acid is converted into its corresponding ester using methanol.
- Formation of Imine : An amino group is introduced to form the imine intermediate.
- Final Condensation : The final product is obtained through condensation reactions involving the imine and other reactants.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
A study demonstrated that the compound could reduce cell viability in human breast cancer cells (MCF-7) by inducing apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of bacterial strains. A comparative study with similar compounds indicated that this compound exhibited enhanced antibacterial effects compared to its chlorine-substituted analogs. The increased electron density attributed to the bromine substitution was suggested to play a crucial role in this enhanced activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against various bacteria | |
| Cytotoxicity | Low cytotoxicity at therapeutic doses |
Case Study: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
The compound was found to significantly reduce cell viability in both lines after 48 hours of treatment, with IC50 values determined to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells.
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Receptor Interaction : It could interact with specific receptors on cancer cells, altering their signaling pathways.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels may lead to cellular damage and apoptosis.
Q & A
Q. What are the common synthetic routes and key optimization parameters for synthesizing Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 4-bromophenyl-substituted intermediates with enoate precursors. Key optimization parameters include:
- Temperature control : Higher temperatures (e.g., 60–80°C) may accelerate imine formation but risk side reactions like hydrolysis.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes unwanted byproducts.
- Reaction monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical to track progress and confirm intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the enoate (δ 6.5–7.5 ppm for vinyl protons) and bromophenyl groups (δ 7.2–7.8 ppm).
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1600 cm).
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation using programs like SHELXL for refinement .
Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?
- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the phenyl ring, enhancing nucleophilic substitution (e.g., Suzuki coupling). Compared to chloro analogs (slower reactivity) or fluoro analogs (lower leaving-group ability), bromine balances reactivity and stability. Structural comparisons with related compounds (e.g., Methyl (2E)-3-(4-chlorophenyl)prop-2-enoate) show distinct electronic profiles impacting biological activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Replicate assays : Ensure consistency in cell lines (e.g., HeLa vs. MCF-7) and assay conditions (pH, temperature).
- Purity validation : Use HPLC or LC-MS to rule out impurities (e.g., oxidation byproducts) affecting results.
- Dose-response studies : Establish EC values under standardized protocols to compare across studies .
Q. What strategies address challenges in crystallizing this compound and interpreting hydrogen bonding patterns?
- Methodological Answer :
- Crystallization : Slow evaporation from ethanol/water mixtures promotes single-crystal growth.
- SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning.
- Graph set analysis : Classify hydrogen bonds (e.g., Etter’s notation) to identify motifs like rings, critical for supramolecular assembly .
Q. How can computational methods predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases) using the bromophenyl group as a hydrophobic anchor.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent effects (e.g., bromine vs. methoxy) with activity trends observed in analogs .
Q. What purification techniques mitigate byproduct formation during synthesis?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate imine intermediates.
- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
- In situ monitoring : ReactIR tracks intermediate formation to optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
